2-Bromo-3,5,6-trimethylanisole
Description
2-Bromo-3,5,6-trimethylanisole is a brominated aromatic ether featuring a methoxy group (-OCH₃), a bromine atom at the 2-position, and three methyl groups at the 3-, 5-, and 6-positions of the benzene ring. The methyl groups confer steric bulk and electron-donating effects, distinguishing it from halogen- or nitro-substituted analogs .
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
2-bromo-3-methoxy-1,4,5-trimethylbenzene |
InChI |
InChI=1S/C10H13BrO/c1-6-5-7(2)9(11)10(12-4)8(6)3/h5H,1-4H3 |
InChI Key |
XLGBKYFIVQZUDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)OC)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 2-Bromo-3,5,6-trimethylanisole (inferred) with structurally related bromoanisoles from the evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Substituents | Evidence ID |
|---|---|---|---|---|---|---|
| This compound* | C₁₀H₁₃BrO | ~229.11 | N/A | N/A | 2-Br, 3,5,6-CH₃, 4-OCH₃ | [8], [9] |
| 4-Bromo-2-(trifluoromethyl)anisole | C₈H₆BrF₃O | 255.03 | N/A | N/A | 4-Br, 2-CF₃, 1-OCH₃ | [5], [10] |
| 4-Bromo-2-fluoro-6-nitroanisole | C₇H₅BrFNO₃ | 250.02 | 53–56 | N/A | 4-Br, 2-F, 6-NO₂, 1-OCH₃ | [6] |
| 2,4,6-Tribromoanisole | C₇H₅Br₃O | ~368.83 | N/A | N/A | 2,4,6-Br, 1-OCH₃ | [3] |
| 4-Bromomethyl-2,6-dimethylanisole | C₁₀H₁₃BrO | 229.11 | N/A | N/A | 4-CH₂Br, 2,6-CH₃, 1-OCH₃ | [8] |
Notes:
- The trifluoromethyl (-CF₃) and nitro (-NO₂) groups in analogs (e.g., [5], [6]) introduce strong electron-withdrawing effects, lowering electron density at the aromatic ring compared to the methyl-rich target compound.
Reactivity and Chemical Behavior
- Electrophilic Substitution : The methoxy group directs incoming electrophiles to the ortho/para positions. However, bromine at the 2-position and methyl groups at 3,5,6 may block these sites, favoring alternative reaction pathways or reduced reactivity compared to analogs like 4-Bromo-2-fluoro-6-nitroanisole, where nitro groups enhance meta-directing effects .
- Stability : Methyl groups enhance thermal stability compared to halogenated analogs. For example, 2,4-Dibromoanisole (bp ~65°C, ) is more volatile than the target compound due to fewer bulky substituents.
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